2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the trifluoromethoxy group and the carboxylic acid functionality in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)thiophene-3-carboxylic acid
- 2-(2-Chlorophenyl)thiophene-3-carboxylic acid
- 2-(2-Bromophenyl)thiophene-3-carboxylic acid
Comparison: Compared to its analogs, 2-(2-(Trifluoromethoxy)phenyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and potential biological activity .
Properties
Molecular Formula |
C12H7F3O3S |
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Molecular Weight |
288.24 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-4-2-1-3-7(9)10-8(11(16)17)5-6-19-10/h1-6H,(H,16,17) |
InChI Key |
JKMCMHXZOLXQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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